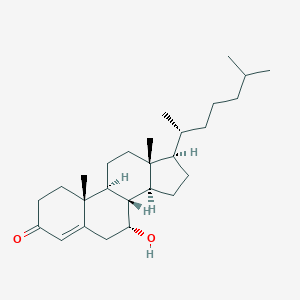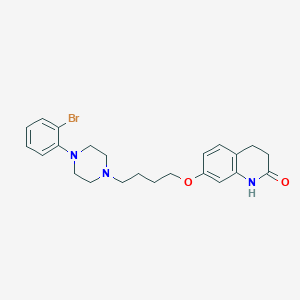
N-Palmitoyl-Taurin
Übersicht
Beschreibung
These compounds contain a fatty acid moiety linked to an amine group through an ester linkage . N-Palmitoyl Taurine is an amino-acyl endocannabinoid isolated from rat brain during lipidomics profiling . It is a prominent amino-acyl endocannabinoid with both hydrophilic and lipophilic properties, making it an amphiphilic molecule .
Wissenschaftliche Forschungsanwendungen
N-Palmitoyltaurin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
N-Palmitoyltaurin übt seine Wirkungen über mehrere Mechanismen aus:
Entzündungshemmende und analgetische Wirkungen: Die Verbindung reguliert die Mastzelldegranulation herunter, wodurch Entzündungen und Schmerzen reduziert werden.
Neuroprotektive Wirkungen: Es verstärkt die Aktivität von antioxidativen Enzymen und moduliert oxidativen Stress, wodurch es Schutz vor Neurotoxizität bietet.
Molekulare Zielmoleküle und Signalwege: N-Palmitoyltaurin interagiert mit verschiedenen molekularen Zielmolekülen, darunter der cAMP/PKA-Signalweg und die Adenylatcyclase-Hemmung.
Wirkmechanismus
Target of Action
N-Palmitoyl Taurine is an amino-acyl endocannabinoid . It is prominent in rat brain lipidomics profiling and accompanies multiple arachidonoyl amino acids isolated from bovine brain, including N-arachidonoylethanolamine (NADA) and N-arachidonoyl serine (ARA-S) . The primary targets of N-Palmitoyl Taurine are still under investigation .
Mode of Action
It is known to be a prominent amino-acyl endocannabinoid isolated from rat brain during lipidomics profiling .
Biochemical Pathways
N-Palmitoyl Taurine is associated with the endocannabinoid system, which plays a crucial role in various physiological processes. It accompanies multiple arachidonoyl amino acids isolated from bovine brain, including N-arachidonoylethanolamine (NADA) and N-arachidonoyl serine (ARA-S) . The specific biochemical pathways affected by N-Palmitoyl Taurine and their downstream effects are still under investigation .
Result of Action
The molecular and cellular effects of N-Palmitoyl Taurine’s action are still under investigation . As a prominent amino-acyl endocannabinoid, it is expected to have significant effects on the endocannabinoid system, which plays a crucial role in various physiological processes .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
N-Palmitoyl Taurine is considered to be a part of the endocannabinoid system, which plays an important role in regulating stress response . It is involved in biochemical reactions with various enzymes, proteins, and other biomolecules.
Cellular Effects
It has been associated with response to a water avoidance stress mouse model . It is believed to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Transport and Distribution
It is known to be a very hydrophobic molecule, which suggests it may interact with certain transporters or binding proteins .
Subcellular Localization
It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Palmitoyl Taurine can be synthesized through the reaction of palmitic acid with taurine. The reaction typically involves the activation of palmitic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of N-Palmitoyl Taurine involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards. Techniques such as recrystallization and chromatography are commonly used for purification .
Analyse Chemischer Reaktionen
Arten von Reaktionen: N-Palmitoyltaurin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfonsäurederivate zu bilden.
Reduktion: Reduktionsreaktionen können die Amidgruppe in ein Amin umwandeln.
Substitution: N-Palmitoyltaurin kann nukleophile Substitutionsreaktionen eingehen, bei denen die Amidgruppe durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.
Substitution: Nukleophile wie Hydroxylamin oder Hydrazin können unter milden Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: Sulfonsäurederivate.
Reduktion: Aminderivate.
Substitution: Verschiedene substituierte Amide, abhängig vom verwendeten Nukleophil.
Vergleich Mit ähnlichen Verbindungen
N-Palmitoyltaurin ist aufgrund seiner amphiphile Natur und seiner Fähigkeit, Mizellen zu bilden, einzigartig. Ähnliche Verbindungen umfassen:
- N-Arachidonoyldopamin (NADA)
- N-Arachidonoylserin (ARA-S)
- Palmitoylethanolamid (PEA)
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren spezifischen Fettsäureeinheiten und biologischen Aktivitäten .
N-Palmitoyltaurin zeichnet sich durch seine dualen hydrophilen und lipophilen Eigenschaften aus, wodurch es besonders nützlich in der Tensidchemie und Materialwissenschaft ist .
Eigenschaften
IUPAC Name |
2-(hexadecanoylamino)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17-24(21,22)23/h2-17H2,1H3,(H,19,20)(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDJCYFKKSLKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561075 | |
| Record name | 2-(Hexadecanoylamino)ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83982-06-3 | |
| Record name | 2-(Hexadecanoylamino)ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Palmitoyltaurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240594 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A1: The research suggests that the free hydroxyl group in the head region of ethanolamides like PEA and SEA plays a crucial role in their procoagulant activity [, ]. While the exact mechanism remains unclear, this hydroxyl group might be involved in binding interactions with targets within the coagulation cascade, ultimately leading to enhanced thrombin generation. N-Palmitoyl Taurine, lacking this hydroxyl group, might not engage in these critical interactions, explaining its limited impact on thrombin generation. Further research is needed to elucidate the specific molecular interactions responsible for this observed difference in activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)
![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)

![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)






